[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine
CAS No.:
Cat. No.: VC18176371
Molecular Formula: C15H14FN5
Molecular Weight: 283.30 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine -](/images/structure/VC18176371.png)
Specification
Molecular Formula | C15H14FN5 |
---|---|
Molecular Weight | 283.30 g/mol |
IUPAC Name | N-[2-(2-fluorophenyl)ethyl]-1-phenyltetrazol-5-amine |
Standard InChI | InChI=1S/C15H14FN5/c16-14-9-5-4-6-12(14)10-11-17-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18,20) |
Standard InChI Key | MAPADEKRFXADLQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)NCCC3=CC=CC=C3F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound comprises two primary subunits:
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A 2-(2-fluorophenyl)ethyl group, featuring a fluorine atom at the ortho position of a benzene ring attached to an ethylamine chain.
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A 1-phenyl-1H-tetrazol-5-yl group, where a phenyl ring is bonded to the nitrogen-rich tetrazole ring.
The tetrazole ring (C-N4) is aromatic and planar, contributing to metabolic stability and hydrogen-bonding capabilities . The fluorine atom introduces electronegativity, potentially enhancing lipid solubility and influencing intermolecular interactions such as C–H···F hydrogen bonds .
Crystallographic and Conformational Analysis
While X-ray diffraction data for this specific compound are unavailable, analogous structures reveal critical insights. For example, a related tetrazole derivative crystallizes in the monoclinic system (space group P21/c) with unit cell parameters a = 9.4386 Å, b = 20.8082 Å, and c = 9.4338 Å . Dihedral angles between aromatic rings in similar compounds range from 8.03° to 64.67°, suggesting variable conformational flexibility depending on substituents .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of [2-(2-fluorophenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine likely involves multi-step strategies:
Step 1: Formation of the Tetrazole Core
Tetrazoles are commonly synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For example:
\text{R–C≡N} + \text{NaN}_3 \xrightarrow{\text{HCl}} \text{R–C(N}_4\text{H)}–NH}In this case, the nitrile precursor would be 1-phenyl-1H-tetrazole-5-carbonitrile.
Step 3: Purification and Crystallization
Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethyl acetate/hexane mixtures produces high-purity crystals .
Physicochemical Properties
Solubility and Partition Coefficients
Based on analogs like D272-0257 , the compound likely exhibits moderate lipophilicity:
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logP: ~2.8 (indicating preferential solubility in organic solvents)
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Water solubility (LogSw): ~-3.05 (poor aqueous solubility)
The polar surface area (PSA) of ~51.8 Ų suggests moderate permeability, aligning with tetrazole derivatives’ membrane penetration capabilities .
Spectroscopic Characterization
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